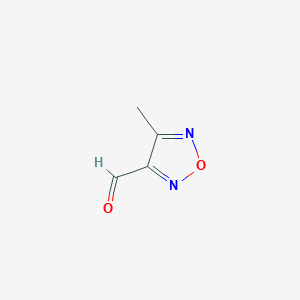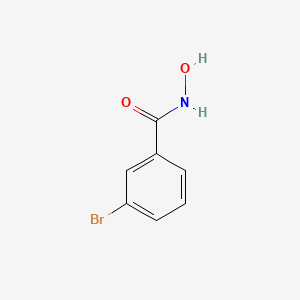
5-Amino-biphenyl-2-carboxylic acid methyl ester
概要
説明
5-Amino-biphenyl-2-carboxylic acid methyl ester (also known as 5-ABPC-ME or 5-amino-2-biphenylcarboxylic acid methyl ester) is an organic compound with a molecular formula of C15H13NO2. It is an important intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and is used as a reagent in organic synthesis. 5-ABPC-ME is a white crystalline solid with a melting point of 103-105°C.
科学的研究の応用
Synthesis and Structural Analysis
- A new biphenyl derivative, closely related to 5-Amino-biphenyl-2-carboxylic acid methyl ester, was isolated from marine fungus. Its structure was determined using comprehensive spectroscopic methods, particularly 2D NMR techniques (Li et al., 2008).
- The synthesis and crystal structure of a compound structurally similar to this compound were explored, showing potential in chemical analysis and structural biology (Wang & Dong, 2009).
Chemical Reactions and Properties
- A study on the Diels−Alder reaction of 5-Amino-2-furancarboxylic acid methyl ester demonstrated the compound's capacity to undergo cycloaddition with high regioselectivity, indicating its utility in synthetic organic chemistry (Padwa et al., 1997).
- Research on the reductive alkylation of methylpyrrole carboxylic esters, including compounds analogous to this compound, highlighted their reactivity, offering insights into organic synthesis techniques (Roomi & Macdonald, 1970).
Application in Material Science
- A study discussed the liquid crystal properties of certain biphenyl derivatives, potentially including this compound, showing relevance in the field of liquid crystal research (Butcher et al., 1995).
Biomedical Research
- The compound was used in the synthesis of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, indicating its role in the development of new therapeutics, particularly in antitumor research (Liu et al., 2006).
- Another study synthesized and evaluated the biological activity of novel calcium channel blockers based on derivatives of compounds like this compound, signifying its potential in pharmacological research (Atwal et al., 1987).
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence various biological pathways .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties .
生化学分析
Biochemical Properties
5-Amino-biphenyl-2-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can affect the overall biochemical reaction.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or enzymes, leading to changes in downstream signaling events . Additionally, it can impact gene expression by influencing transcription factors or other regulatory proteins, thereby altering the expression of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in enzyme activity, receptor signaling, or gene expression . For instance, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate a receptor by mimicking a natural ligand.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness or the production of degradation products that could have different effects on cellular function . Long-term studies in vitro or in vivo can provide insights into these temporal changes and their implications for cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity or signaling pathways. At higher doses, it could exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and the levels of metabolites, potentially affecting overall cellular metabolism. Studying these pathways can provide insights into the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence its accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
methyl 4-amino-2-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQJWALJLIKPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262876 | |
| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51990-95-5 | |
| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51990-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)








![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

